molecular formula C7H6N4O2 B3026606 6-Nitro-1H-indazol-3-amine CAS No. 1027259-01-3

6-Nitro-1H-indazol-3-amine

Cat. No.: B3026606
CAS No.: 1027259-01-3
M. Wt: 178.15
InChI Key: GUQMGUUEHIUELS-UHFFFAOYSA-N
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Description

6-Nitro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry. The compound features a nitro group at the 6th position and an amino group at the 3rd position on the indazole ring, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-indazol-3-amine typically involves the nitration of 1H-indazole followed by amination. One common method includes:

    Nitration: The nitration of 1H-indazole can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amination: The nitro group can be reduced to an amino group using reagents such as tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly and cost-effective reagents is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1H-indazol-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 6-Amino-1H-indazol-3-amine.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-1H-indazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in immune regulation.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells and induce apoptosis.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    1H-indazole-3-amine: Lacks the nitro group at the 6th position, resulting in different biological activities.

    6-Amino-1H-indazol-3-amine: The reduced form of 6-Nitro-1H-indazol-3-amine, with an amino group instead of a nitro group at the 6th position.

    6-Methoxy-1H-indazol-3-amine: Contains a methoxy group at the 6th position, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both a nitro group and an amino group on the indazole ring. This combination of functional groups allows for a wide range of chemical modifications and biological activities, making it a versatile compound in scientific research and drug development.

Properties

IUPAC Name

6-nitro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQMGUUEHIUELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695403
Record name 6-Nitro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027259-01-3
Record name 6-Nitro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-nitrobenzonitrile (10 mmol) in isopropanol (30 mL) was added aqueous hydrazine (4 mL). The resulting solution was heated at 80° C. for 12 h. The reaction mixture was then concentrated, water (30 mL) was added, and the solution was extracted with ethyl acetate (2×25 mL). The combined organics were washed with water (30 mL) and brine (30 mL) and dried over anhydrous sodium sulfate. The volatiles were removed in vacuo yielding 3-amino-6-nitroindazole as an orange solid, which was utilized for further transformation without further purification.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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